

# 7-Fluoroquinazolin-2-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **7-Fluoroquinazolin-2-amine**

Cat. No.: **B066806**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **7-Fluoroquinazolin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of **7-Fluoroquinazolin-2-amine**. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

## Core Chemical Properties

**7-Fluoroquinazolin-2-amine** is a fluorinated derivative of the quinazoline heterocyclic system, which is a privileged scaffold in medicinal chemistry.<sup>[1]</sup> The presence of the fluorine atom and the amino group at key positions makes it a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in oncology and immunology.<sup>[2]</sup>

## Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **7-Fluoroquinazolin-2-amine**.

| Property           | Value                                         | Reference(s)                                                |
|--------------------|-----------------------------------------------|-------------------------------------------------------------|
| CAS Number         | 190274-01-2                                   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula  | C <sub>8</sub> H <sub>6</sub> FN <sub>3</sub> | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight   | 163.15 g/mol                                  | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Exact Mass         | 163.05500 Da                                  | <a href="#">[3]</a>                                         |
| Boiling Point      | 373.659 °C at 760 mmHg                        | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Flash Point        | 179.783 °C                                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Density            | 1.401 g/cm <sup>3</sup>                       | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Refractive Index   | 1.69                                          | <a href="#">[2]</a>                                         |
| LogP               | 1.93230                                       | <a href="#">[3]</a>                                         |
| Polar Surface Area | 51.80 Å <sup>2</sup>                          | <a href="#">[3]</a>                                         |
| Melting Point      | Not Available                                 | <a href="#">[2]</a>                                         |
| Solubility         | Not Available                                 | <a href="#">[2]</a>                                         |
| Appearance         | Not Available                                 | <a href="#">[2]</a>                                         |

## Spectroscopic Properties

While specific experimental spectra for **7-Fluoroquinazolin-2-amine** are not readily available in the cited literature, the expected spectroscopic features can be predicted based on its functional groups.

### Infrared (IR) Spectroscopy

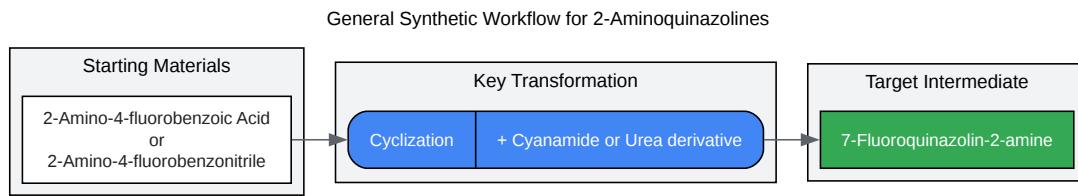
The IR spectrum of **7-Fluoroquinazolin-2-amine** is expected to show characteristic absorption bands corresponding to its primary aromatic amine and fluoro-substituted quinazoline structure.

| Functional Group       | Expected Absorption Range (cm <sup>-1</sup> ) | Vibration Type                 | Reference(s)        |
|------------------------|-----------------------------------------------|--------------------------------|---------------------|
| Primary Amine (N-H)    | 3400–3250 (two bands)                         | Asymmetric & Symmetric Stretch | <a href="#">[5]</a> |
| Primary Amine (N-H)    | 1650–1580                                     | Bending (Scissoring)           | <a href="#">[5]</a> |
| Aromatic C-H           | 3100–3000                                     | Stretch                        | <a href="#">[6]</a> |
| C=N (Quinazoline Ring) | ~1620–1580                                    | Stretch                        |                     |
| Aromatic C=C           | ~1600 and 1500–1400                           | Ring Stretch                   | <a href="#">[6]</a> |
| Aromatic C-N           | 1335–1250                                     | Stretch                        | <a href="#">[5]</a> |
| C-F                    | ~1250–1000                                    | Stretch                        |                     |
| N-H                    | 910–665 (broad)                               | Wag                            | <a href="#">[5]</a> |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for **7-Fluoroquinazolin-2-amine** are not provided in the search results. The spectra would be complex due to the fused aromatic system and the influence of the fluorine atom, which would cause characteristic splitting patterns in both proton and carbon spectra.

## Mass Spectrometry (MS)

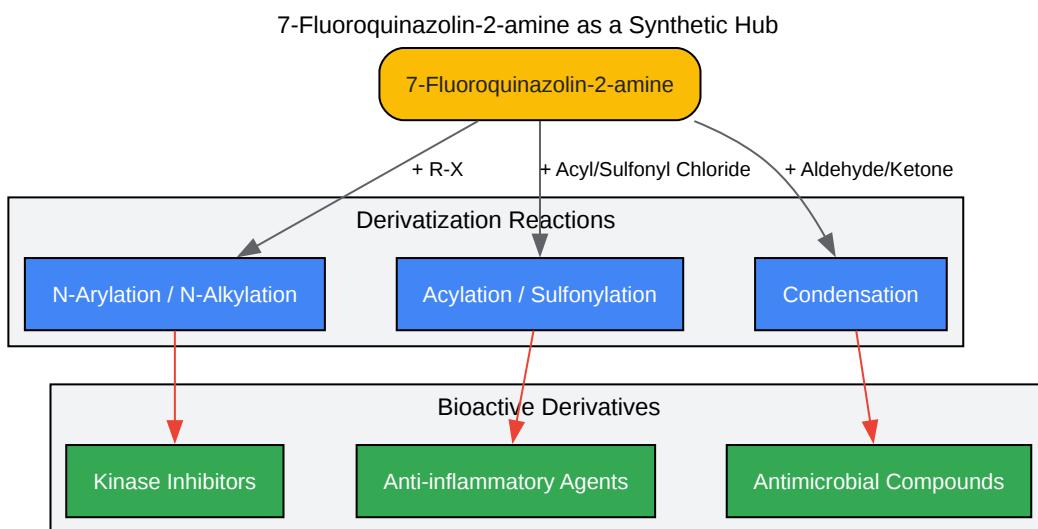

The exact mass of **7-Fluoroquinazolin-2-amine** is 163.05500 Da.[\[3\]](#) High-resolution mass spectrometry (HRMS) should confirm this molecular weight with high accuracy.

## Synthesis and Reactivity

**7-Fluoroquinazolin-2-amine** is primarily utilized as a synthetic intermediate.[\[2\]](#) While a specific, detailed protocol for its synthesis is not available, a general pathway can be inferred from established methods for synthesizing quinazoline derivatives.

## General Synthetic Approach

The synthesis of 2-aminoquinazolines often involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.<sup>[7]</sup> A plausible synthetic route could start from 2-amino-4-fluorobenzoic acid or a related compound, followed by cyclization to form the quinazoline core.




[Click to download full resolution via product page](#)

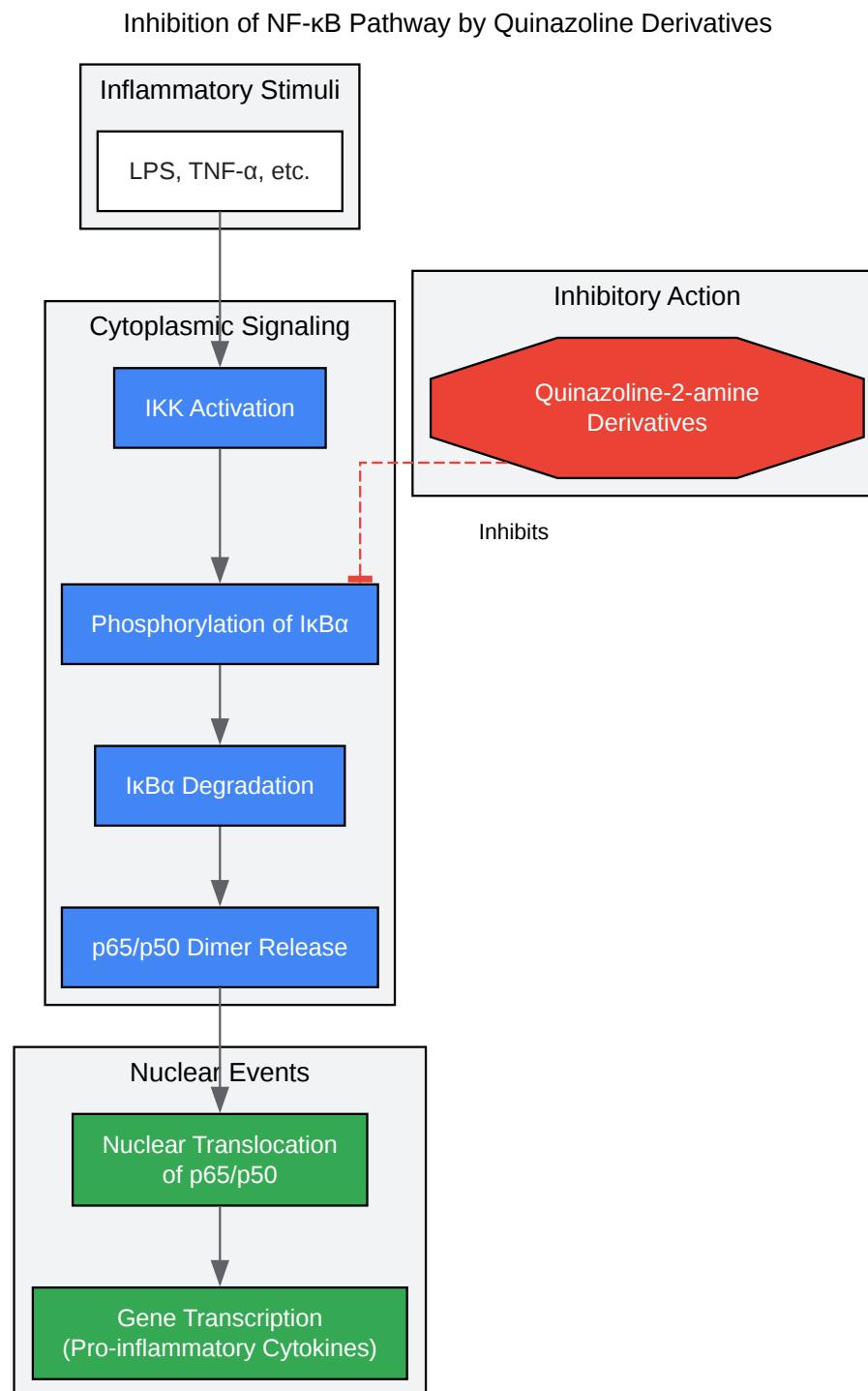
Caption: Plausible synthetic pathway for **7-Fluoroquinazolin-2-amine**.

## Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of **7-Fluoroquinazolin-2-amine** is centered around the nucleophilic amino group at the C2 position. This group can readily participate in various reactions, such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents. This makes it a crucial building block for creating libraries of quinazoline derivatives for drug discovery programs.<sup>[2]</sup>



[Click to download full resolution via product page](#)


Caption: Role as a key intermediate in synthesizing diverse derivatives.

## Biological Activity and Applications

The quinazoline scaffold is prevalent in numerous FDA-approved drugs, particularly kinase inhibitors used in cancer therapy.<sup>[8]</sup> Derivatives of **7-Fluoroquinazolin-2-amine** are investigated for a wide range of therapeutic applications.

- **Anticancer Activity:** Quinazolin-2-amine derivatives have been discovered as potent inhibitors of ROR1 pseudokinase, showing efficacy against triple-negative breast cancer in preclinical models.<sup>[9]</sup>
- **Anti-inflammatory Activity:** Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potential as anti-inflammatory agents by inhibiting the NF-κB signaling

pathway.[10] These compounds were shown to reduce the phosphorylation of I $\kappa$ B $\alpha$  and p65, key steps in the activation of this pro-inflammatory pathway.[10]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [lookchem.com](http://lookchem.com) [lookchem.com]
- 3. CAS:190274-01-2 FT-0684316 7-Fluoroquinazolin-2-amine Product Detail Information [finetechchem.com]
- 4. [alfa-chemistry.com](http://alfa-chemistry.com) [alfa-chemistry.com]
- 5. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 6. [uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [mdpi.com](http://mdpi.com) [mdpi.com]
- 9. Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Fluoroquinazolin-2-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b066806#7-fluoroquinazolin-2-amine-chemical-properties\]](https://www.benchchem.com/product/b066806#7-fluoroquinazolin-2-amine-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)